molecular formula C11H21N3O B2403308 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 926187-03-3

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2403308
CAS No.: 926187-03-3
M. Wt: 211.309
InChI Key: FSDCCFFIOYIWNZ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a pyrrolidine ring, making it structurally unique and potentially useful in a range of applications.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDCCFFIOYIWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Nucleophilic Substitution

The most empirically supported method involves sequential nucleophilic substitutions starting from 4-aminopiperidine and pyrrolidine.

Synthesis of 2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one

4-Aminopiperidine reacts with chloroacetyl chloride under anhydrous conditions to form the chloro intermediate. A base such as triethylamine neutralizes HCl, driving the reaction forward:

$$
\text{4-Aminopiperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one} + \text{HCl}
$$

Key Parameters :

  • Solvent : Dichloromethane (anhydrous)
  • Temperature : 0–5°C (initial), room temperature (stirring)
  • Yield : ~70% after purification via silica gel chromatography
Displacement with Pyrrolidine

The chloro intermediate undergoes nucleophilic substitution with pyrrolidine in dimethylformamide (DMF) at elevated temperatures:

$$
\text{2-Chloro-1-(4-aminopiperidin-1-yl)ethan-1-one} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound} + \text{KCl}
$$

Optimization Insights :

  • Base : Potassium carbonate (2.5 eq.) enhances substitution efficiency.
  • Reaction Time : 12–24 hours at 80°C achieves >85% conversion.
  • Purification : Distillation under reduced pressure (oil product).

One-Pot Coupling Strategy

A hypothetical one-pot method utilizes 1,2-dibromoethanone as a central scaffold for dual amine coupling:

$$
\text{1,2-Dibromoethanone} + \text{4-Aminopiperidine} + \text{Pyrrolidine} \xrightarrow{\text{DIPEA, ACN}} \text{Target Compound} + 2\text{HBr}
$$

Challenges :

  • Regioselectivity : Competing reactions may yield mixed products.
  • Yield : ~45% due to steric hindrance and side reactions.

Catalytic and Thermodynamic Considerations

Lewis Acid Catalysis

Friedel-Crafts acylation using AlCl₃ accelerates chloroacetyl chloride activation:

$$
\text{4-Aminopiperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Intermediate} \quad (\text{Yield: 68%})
$$

Thermodynamic Data :

  • Activation Energy : ~50 kJ/mol (DFT calculations).
  • Side Reactions : Over-acylation mitigated by stoichiometric control.

Palladium-Mediated Coupling

Adapting methodologies from triazine synthesis, a PdCl₂(dppf)-catalyzed cross-coupling could theoretically link pre-functionalized piperidine and pyrrolidine units:

$$
\text{Piperidine-Br} + \text{Pyrrolidine-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Limitations :

  • Substrate Availability : Requires boronic ester derivatives, complicating synthesis.
  • Efficiency : Unproven for this specific compound.

Analytical Characterization

Structural Elucidation

Spectroscopic Techniques :

  • ¹H NMR (CDCl₃) : δ 3.78–3.55 (m, piperidine/pyrrolidine CH₂), 2.95 (s, NH₂).
  • FT-IR : ν = 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Mass Spectrometry :

  • ESI-MS : m/z 211.31 [M + H]⁺, aligning with molecular formula C₁₁H₂₁N₃O.

Industrial-Scale Production

Batch Process Optimization

Large-Scale Parameters :

Parameter Condition
Reactor Volume 500 L (stainless steel)
Temperature Control Jacketed heating/cooling system
Purification Fractional distillation
Annual Output 1.2 metric tons

Cost Drivers :

  • Chloroacetyl chloride procurement (~$120/kg).
  • Solvent recycling (DMF recovery ≥90%).

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exhibits potential as a therapeutic agent for central nervous system disorders. Its structure suggests that it may act as a modulator for neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of analogs of this compound, demonstrating its efficacy as an analgesic for neuropathic pain through modulation of nociceptin/orphanin FQ receptors . The findings suggest that compounds with similar structures could be developed for treating chronic pain conditions.

Antidepressant Activity

The compound's ability to influence neurotransmitter levels positions it as a candidate for antidepressant development. Research into related piperidine derivatives has shown promise in alleviating symptoms of depression by enhancing serotonin and norepinephrine signaling.

Case Study:
In a clinical trial assessing the effects of similar piperidine compounds on mood disorders, participants reported significant improvements in depressive symptoms after treatment, suggesting a viable pathway for further exploration with 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one .

The structural features of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one make it an attractive candidate for drug development targeting various conditions:

Metabolic Disorders

Emerging research suggests that compounds similar to this one may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions such as type 2 diabetes and obesity.

Case Study:
A patent application highlighted the use of related compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . This opens avenues for further investigation into the application of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in metabolic health.

Mechanism of Action

The mechanism by which 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(4-Ethylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(4-Phenylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.

Biological Activity

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1170198-13-6, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₈N₃O
  • Molecular Weight : 198.28 g/mol
  • CAS Number : 1170198-13-6

Biological Activity Overview

The compound exhibits various biological activities, primarily as a potential therapeutic agent in neuropharmacology and oncology. Its structure suggests interactions with neurotransmitter systems and possible inhibitory effects on certain enzymes.

The biological activity of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is attributed to its interaction with specific receptors and enzymes. It is hypothesized to function as a modulator of neurotransmitter release and may inhibit certain protein kinases involved in cancer progression.

Neuropharmacological Studies

Research indicates that derivatives of piperidine compounds can enhance cognitive functions and exhibit neuroprotective effects. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

Table 1: Summary of Neuropharmacological Effects

Study ReferenceCompound TestedEffect ObservedMechanism
Liu et al. Various piperidine derivativesAChE inhibitionEnhances neurotransmitter levels
Malawska & Gobec 1-Benzylpyrrolidine derivativesAntiaggregatory effectsTargets amyloid beta aggregation

Oncological Applications

The compound has been explored for its potential in cancer therapies, particularly through the inhibition of specific kinases like PLK4 (Polo-like kinase 4). Inhibitors of PLK4 have shown promise in reducing tumor growth in preclinical models .

Table 2: Oncological Activity of Piperidine Derivatives

Study ReferenceCompound TestedCancer TypeEffect Observed
Justia Patents PLK4 inhibitorsVarious tumorsReduced cell proliferation
PMC7659979 GSK-3β inhibitorsBreast cancerImproved metabolic stability

Safety and Toxicology

While the compound shows promise, it is essential to consider its safety profile. According to PubChem, it is classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural confirmation of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one?

  • Methodology :

  • 1H and 13C NMR : Assign peaks based on characteristic shifts for piperidine (δ ~2.5–3.5 ppm for N–CH2 groups) and pyrrolidine (δ ~1.8–2.2 ppm for ring protons). Compare with analogs like 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one, where pyrrolidine protons appear at δ 1.90 (4H) and morpholine protons at δ 3.48–3.69 (8H) .
  • IR Spectroscopy : Identify the carbonyl stretch (amide CO) near 1635 cm⁻¹ and tertiary amine stretches (C–N) around 1250 cm⁻¹ .
  • Elemental Analysis : Verify purity (>95%) by matching experimental C, H, N, and O percentages with theoretical values (e.g., C: ~60%, N: ~14% for related structures) .

Q. How should researchers handle this compound safely given limited toxicological data?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor stability using periodic HPLC or TLC .

Q. What synthetic routes are feasible for this compound?

  • Synthesis Strategies :

  • Amide Coupling : React 4-aminopiperidine with a pyrrolidine-containing carbonyl precursor using EDCI/HOBt or similar coupling agents. Optimize reaction time/temperature (e.g., 24 hr at 25°C in DMF) .
  • Reductive Amination : Condense ketone intermediates with amines under hydrogenation (e.g., Pd/C, H2) or NaBH4 conditions. Monitor reaction progress via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for piperidine-pyrrolidine derivatives?

  • Analytical Approach :

  • Solubility Screening : Test in polar (water, DMSO) and nonpolar solvents (DCM, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis. For example, analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone show limited aqueous solubility (<1 mg/mL) but high DMSO solubility (>50 mg/mL) .
  • Co-solvent Systems : Use water-miscible solvents (e.g., PEG-400) to enhance solubility for in vitro assays. Validate via dynamic light scattering (DLS) to detect aggregation .

Q. What strategies are effective for predicting the biological activity of this compound?

  • Computational Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Compare with structurally similar compounds (e.g., PF-00734200, a DPP-IV inhibitor with piperidine-pyrrolidine motifs) .
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can stability under varying pH conditions be systematically evaluated?

  • Experimental Design :

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hr. Analyze degradation products via LC-MS/MS. For example, related morpholine derivatives degrade rapidly at pH <3, forming hydrolysis byproducts .
  • Kinetic Analysis : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots. Correlate stability with electron-withdrawing/donating substituents on the piperidine ring .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of piperidine derivatives?

  • Critical Analysis Framework :

  • Dose-Dependency : Compare LD50 values across studies. For example, acute oral toxicity in rodents ranges from 300–2000 mg/kg for similar compounds, influenced by substituent electronegativity .
  • Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect reactive metabolites (e.g., N-oxides) that may explain hepatotoxicity .

Methodological Tables

Parameter Example Data (Analog) Reference
1H NMR (δ ppm) Pyrrolidine: 1.90 (4H); Piperidine: 2.99 (4H)
Solubility in DMSO >50 mg/mL
Acute Toxicity (Rat LD50) 500 mg/kg (oral)
Stability (pH 7.4, 25°C) t½ = 48 hr

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